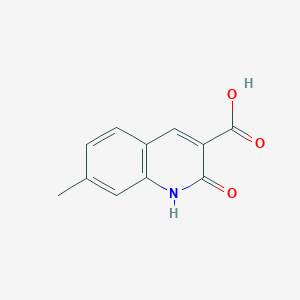

2-Hydroxy-7-methylquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-Hydroxy-7-methylquinoline-3-carboxylic acid, often involves methods like the Pictet-Spengler reaction, followed by specific modifications to introduce different functional groups. For instance, the synthesis of similar compounds has been achieved using diiodo- or dibromo-substituted tyrosine, leading to high optical purity products through catalytic dehalogenation (Verschueren et al., 1992). Furthermore, improvements in synthesis methods have allowed for high yields and enantiomeric purity, as demonstrated in the synthesis of related tetrahydroisoquinoline derivatives (Liu et al., 2008).

Molecular Structure Analysis

The molecular and crystal structures of quinoline derivatives are often characterized by specific intramolecular and intermolecular interactions. For example, studies on 7-carboxylato-8-hydroxy-2-methylquinolinium monohydrate have shown significant hydrogen bonding, contributing to the compound's stability and crystalline form (Firley et al., 2005).

Chemical Reactions and Properties

Quinoline derivatives can undergo various chemical reactions, including bromination, which introduces bromo groups into the molecule, affecting its reactivity and physical properties (Fedoryak & Dore, 2002). The presence of functional groups like carboxylate and hydroxyquinolinium enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility and crystallinity, are influenced by their molecular structure and the presence of specific functional groups. The intramolecular and intermolecular hydrogen bonding in compounds like 7-carboxylato-8-hydroxy-2-methylquinolinium monohydrate significantly affect their physical properties, including solubility and crystal formation (Firley et al., 2005).

Chemical Properties Analysis

The chemical properties of 2-Hydroxy-7-methylquinoline-3-carboxylic acid and related compounds are determined by functional groups such as hydroxy, methyl, and carboxylate. These groups influence the acidity, basicity, and reactivity of the molecules. For instance, the photolabile properties of brominated hydroxyquinoline derivatives highlight the role of functional groups in determining the chemical behavior of quinoline compounds (Fedoryak & Dore, 2002).

Wissenschaftliche Forschungsanwendungen

Phosphorescent Emissions and Photophysical Properties

A study by Małecki et al. (2015) explored the phosphorescent emissions of phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands, highlighting their extraordinary photophysical properties. The complexes exhibit significant emission quantum yields and excited life times, which are promising for applications in light-emitting devices and sensors (Małecki et al., 2015).

Supramolecular Frameworks

Research on hydrogen-bonded supramolecular frameworks from organic acid-base adducts by Jin et al. (2012) demonstrated the formation of 1D–3D frameworks through noncovalent weak interactions, which is crucial for the development of novel materials and understanding molecular recognition processes (Jin et al., 2012).

Synthetic Methodologies

A synthesis approach for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives was developed by Jentsch et al. (2018), providing a basis for constructing arylquinolines involved in an HIV integrase project. This demonstrates the compound's relevance in medicinal chemistry and drug development (Jentsch et al., 2018).

Semiconductor Properties and Photoluminescence

A novel zinc zero-dimensional structure complex studied by Yi et al. (2019) involving a related compound showed solid-state photoluminescence and semiconductor properties. This research is indicative of the potential use of such compounds in optoelectronic devices (Yi et al., 2019).

Palladium-Catalyzed C-H Bond Functionalization

The work by Shabashov and Daugulis (2010) on auxiliary-assisted palladium-catalyzed arylation and alkylation of sp^2 and sp^3 C-H bonds in carboxylic acid derivatives underscores the compound's application in complex organic synthesis, offering a route to functionalize amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Eigenschaften

IUPAC Name |

7-methyl-2-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAQYUDMBYSMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354999 |

Source

|

| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-7-methylquinoline-3-carboxylic acid | |

CAS RN |

101133-49-7 |

Source

|

| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)

![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)

![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)